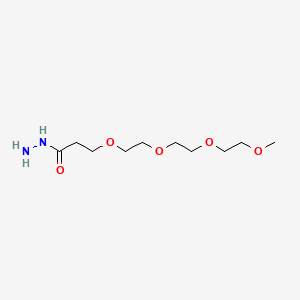

m-PEG4-Hydrazide

Vue d'ensemble

Description

m-PEG4-Hydrazide is a PEG-based PROTAC linker . It has a molecular formula of C10H22N2O5 . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .

Synthesis Analysis

m-PEG4-Hydrazide is used in the synthesis of PROTACs . A library of 50 poly (ethylene glycol) (PEG) derivatives was synthesized to expand the extent of conjugation with biologically active molecules (biopolymers, peptides, drugs, etc.) and biomaterial substrates .

Molecular Structure Analysis

The molecular weight of m-PEG4-Hydrazide is 250.29 g/mol . Its IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide . The InChI is 1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13) .

Chemical Reactions Analysis

The hydrazine moiety in m-PEG4-Hydrazide reacts with an aldehyde to form semi-permanent hydrazone bonds . The formation of PEG derivatives was confirmed with HPLC, 1H, and 13C NMR .

Physical And Chemical Properties Analysis

m-PEG4-Hydrazide is a low-melting solid . It has a melting point of 15-40°C . The predicted boiling point is 408.1°C at 760 mmHg , and the predicted density is 1.1 g/cm³ .

Applications De Recherche Scientifique

Glycoprotein Labeling

m-PEG4-Hydrazide is extensively used in glycoprotein labeling . It targets glycosylated proteins at sialic acid residues, which are prevalent in glycoproteins. This application is crucial for the detection or purification of proteins using streptavidin probes or resins . The process involves the reaction of the hydrazide group with aldehydes formed by periodate oxidation of sugar groups, creating a stable hydrazone bond.

Cell Surface Labeling

Another significant application is cell surface labeling . m-PEG4-Hydrazide can biotinylate and isolate cell surface glycoproteins without permeating the membranes of whole cells . This property is particularly useful for studying cell surface markers and proteins in their native environment on the cell membrane.

Increasing Hydrophilicity

The inclusion of a 4-unit polyethylene glycol (PEG) spacer arm in m-PEG4-Hydrazide increases the hydrophilicity of the compound . This feature is beneficial as it imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution.

Enhancing Solubility

The pegylation aspect of m-PEG4-Hydrazide not only adds hydrophilicity but also enhances solubility . This is particularly important in preventing the aggregation of proteins and maintaining the integrity of biotinylated molecules during storage and handling.

Affinity Purification

m-PEG4-Hydrazide’s ability to form semi-permanent hydrazone bonds makes it an ideal candidate for affinity purification applications . The biotin-like group in its structure can bind to streptavidin with high specificity, allowing for the purification of tagged molecules.

Reducing Steric Hindrance

The PEG spacer arm in m-PEG4-Hydrazide adds length and flexibility, which minimizes steric hindrance when binding to avidin molecules . This is crucial for ensuring that the biotinylation does not interfere with the molecule’s natural interactions and functions.

Aldehyde-Reactive Biotinylation

m-PEG4-Hydrazide serves as an aldehyde-reactive biotinylation reagent . It reacts with aldehydes to label periodate-oxidized carbohydrates of macromolecules, which is a key step in the study of glycoproteins and other carbonyl-containing biomolecules.

Non-Denaturing Elution

The desthiobiotin variant of m-PEG4-Hydrazide allows for non-denaturing elution from streptavidin . This feature is particularly useful in avidin-biotin techniques where it is desirable to elute the labeled proteins without denaturing them, preserving their structure and function for further analysis.

Mécanisme D'action

Target of Action

m-PEG4-Hydrazide is a PEG-based PROTAC linker . The primary targets of m-PEG4-Hydrazide are proteins that contain an aldehyde or ketone group . The hydrazine moiety of m-PEG4-Hydrazide reacts with these groups to form semi-permanent hydrazone bonds .

Mode of Action

m-PEG4-Hydrazide operates by connecting two different ligands through a linker . One of these ligands is for an E3 ubiquitin ligase, and the other is for the target protein . This interaction allows m-PEG4-Hydrazide to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG4-Hydrazide is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, m-PEG4-Hydrazide can influence various downstream effects, depending on the specific function of the degraded protein .

Pharmacokinetics

The pharmacokinetic properties of m-PEG4-Hydrazide are largely influenced by its PEG-based structure . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of m-PEG4-Hydrazide’s action are dependent on the specific target protein being degraded . By selectively degrading target proteins, m-PEG4-Hydrazide can influence a variety of cellular processes .

Action Environment

The action of m-PEG4-Hydrazide can be influenced by various environmental factors. For instance, the presence of aldehyde or ketone groups in the target protein is necessary for m-PEG4-Hydrazide to form hydrazone bonds . Additionally, the hydrophilic nature of the PEG linkers can enhance the compound’s stability and efficacy in aqueous environments .

Orientations Futures

m-PEG4-Hydrazide is a PEG linker containing a hydrazide group. It is used in the synthesis of PROTACs . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This suggests that m-PEG4-Hydrazide and similar compounds could have a wide range of applications in the future, particularly in the field of drug delivery and proteomics research .

Propriétés

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJIGUIALJCPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)